(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine
Description
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-azabicyclo[3.1.0]hexan-2-ylmethanamine |
InChI |
InChI=1S/C6H12N2/c7-2-6-5-1-4(5)3-8-6/h4-6,8H,1-3,7H2 |
InChI Key |
TUIHCOLESXTWCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(NC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (Ru) catalysis . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of mild conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. For example, the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been reported to provide high yields and diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom in its ring system. Its molecular formula is , and it has a molecular weight of 112.17 g/mol. This compound is significant in medicinal chemistry and organic synthesis because of its distinct chemical properties and biological activities. Research indicates that this compound exhibits biological activity, making it a potential therapeutic agent.
Comparative Analysis of Related Compounds
Several compounds share structural similarities with this compound, allowing for comparative analysis:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Azabicyclo[3.1.0]hexane | Similar bicyclic structure without methanamine | Lacks the amine functionality |
| 3-Azabicyclo[4.1.0]hexane | Four-membered ring system | Different ring size affecting reactivity |
| 3-Methylazabicyclo[3.1.0]hexane | Methyl substitution on the bicyclic structure | Alters steric hindrance and biological activity |
| 6-Azabicyclo[5.1.0]nonane | Larger bicyclic system | Potentially different pharmacological effects |
These compounds highlight the uniqueness of this compound due to its specific nitrogen positioning within the bicyclic framework and its associated biological activities.
Mechanism of Action
The mechanism of action of (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it can act as a reuptake inhibitor of neurotransmitters like serotonin, noradrenaline, and dopamine . This interaction modulates the levels of these neurotransmitters in the brain, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Azabicyclo Family
1-Azabicyclo[3.1.0]hexan-4-one
- Structure : Replaces the 3-aza nitrogen with a 1-aza configuration and introduces a ketone group.
- Pharmacological Role : Used in synthetic intermediates but lacks direct therapeutic relevance compared to 3-aza derivatives .
- Key Difference : The ketone group reduces basicity, limiting interactions with cationic binding pockets common in neurotransmitter targets .
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
- Structure : Incorporates a sulfur atom and a larger 7-membered ring.
- Pharmacological Role : Found in antibiotics (e.g., penicillin-related structures) due to β-lactam-like reactivity .
- Key Difference : The thia-aza configuration enhances electrophilicity, critical for antibiotic activity but increases metabolic instability .
Spirocyclic 3-Azabicyclo[3.1.0]hexanes
- Structure : Features spiro-fused rings at the 2,4-positions (e.g., bis-spiro derivatives).
- Pharmacological Role : Exhibits antioxidant, anticancer, and antibacterial properties .
- Key Difference : Spirocyclic frameworks improve selectivity for HDACs and proteases by restricting conformational flexibility .
Substitution-Based Derivatives
Amitifadine (DOV 21,947)
- Structure : 3-Azabicyclo[3.1.0]hexane core with additional aryl and functional groups.
- Pharmacological Role: Reached clinical trials as a triple reuptake inhibitor (serotonin, norepinephrine, dopamine) for depression .
- Comparison : The methanamine group in the target compound may offer similar neurotransmitter modulation but with fewer off-target effects due to reduced bulk .
(+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
- Structure : Dichlorophenyl substituent at the 1-position.
- Pharmacological Role: Targets monoamine neurotransmitters for treating psychiatric disorders .
- Key Difference : The dichlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to the methanamine derivative .
6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one
Pharmacological Activity Comparison
Spirocyclic Derivatives
Biological Activity
(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine, a bicyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its interactions with various molecular targets, particularly its anticancer and neuroactive potentials.
Chemical Structure and Synthesis
The structure of this compound features a bicyclic framework that is integral to its biological activity. Various synthetic routes have been developed to produce this compound and its derivatives, often involving 1,3-dipolar cycloaddition reactions with azomethine ylides and cyclopropenes, yielding high yields of the desired products .
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound derivatives against several cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2). The compounds exhibited IC50 values ranging from 2 to 10 μM after 72 hours of treatment .
Table 1: Antiproliferative Activity of this compound Derivatives
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| K562 | 4 - 12 | Cell cycle perturbation; increased SubG1 phase |
| HeLa | 2 - 10 | Disruption of actin cytoskeleton; reduced motility |
| Sk-mel-2 | 4 - 10 | Significant morphological changes in treated cells |
The mechanism underlying the anticancer activity involves significant perturbations in cell cycle progression and alterations in the actin cytoskeleton, leading to reduced cell motility and increased apoptosis .
Neuroactive Properties
The azabicyclo[3.1.0]hexane scaffold is known for its interaction with neurotransmitter receptors, particularly as antagonists at opioid receptors and dopamine D3 receptors . These interactions suggest potential applications in treating neurodegenerative diseases and pain management.
Table 2: Neuroactive Properties of this compound
| Receptor Type | Binding Affinity (Ki) | Biological Effect |
|---|---|---|
| Opioid Receptors | Varies | Analgesic effects |
| Dopamine D3 Receptors | Varies | Potential for neuroprotection |
Case Studies
A case study involving the synthesis and evaluation of spiro-fused derivatives containing the azabicyclo[3.1.0]hexane moiety demonstrated promising results in terms of both anticancer activity and receptor binding profiles . The investigation utilized flow cytometry to analyze cell cycle changes and confocal microscopy to assess cytoskeletal alterations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine?
- Methodological Answer : The synthesis typically involves multi-step strategies starting from cyclopropane precursors. A key route includes:
- Cyclopropanation : Intramolecular cyclopropanation of N-allyl enamine carboxylates using CuBr or CuBr₂/PhIO₂ systems to form 3-azabicyclo[3.1.0]hex-2-enes, followed by reduction (e.g., NaBH₃CN with acetic acid) to yield the saturated bicyclic amine .
- Chlorination-Cyanidation : Chlorination of 3-azabicyclo[3.1.0]hexane followed by treatment with alkali metal cyanides to introduce functional groups like nitriles, which can be further modified .
- Key Considerations : Reaction conditions (temperature, catalysts) significantly impact yield and purity. For example, copper-mediated systems require strict control of oxygen levels to avoid side reactions .
Q. How is the stereochemistry of 3-azabicyclo[3.1.0]hexane derivatives characterized?
- Methodological Answer :
- Chiral Chromatography : Enantiomers are separated using chiral stationary phases (e.g., HPLC with amylose-based columns) .
- X-ray Crystallography : Absolute configuration is determined via single-crystal analysis, particularly for derivatives like (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .
- NMR Spectroscopy : Diastereotopic protons and coupling constants provide insights into ring strain and substituent orientation .
Advanced Research Questions
Q. How can enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives be achieved?
- Methodological Answer :
- Pd(0)-Catalyzed C–H Functionalization : Trifluoroacetimidoyl chlorides are used with Pd(0) and chiral diazaphospholane ligands to induce enantioselective cyclopropanation. This method achieves >90% enantiomeric excess (ee) for perfluoroalkylated derivatives .
- Cu/Chiral Ligand Systems : Asymmetric 1,3-dipolar cycloadditions using azomethine ylides and cyclopropenes, catalyzed by Cu-(CH₃CN)₄BF₄/Ph-Phosferrox complexes, yield spirocyclic 3-azabicyclohexanes with high diastereocontrol .
- Challenges : Ligand selection and solvent polarity critically influence enantioselectivity. For example, polar aprotic solvents enhance ligand-metal coordination in Pd-catalyzed systems .
Q. What strategies address low yields in cyclopropanation reactions for 3-azabicyclo[3.1.0]hexane synthesis?
- Methodological Answer :
- Optimized Catalytic Systems : Switching from CuBr (aerobic) to CuBr₂/PhIO₂ (anaerobic) improves yields by reducing oxidative degradation of intermediates. Yields increase from ~40% to >70% in model reactions .
- Precursor Design : Using tert-butyldimethylsilyl (TBS)-protected amines (e.g., TBS-oxymethyl derivatives) minimizes steric hindrance during cyclopropanation .
- Data Contradiction : While CuBr₂/PhIO₂ enhances yields, it may reduce enantioselectivity in asymmetric reactions, necessitating trade-off analysis .
Q. How do structural modifications (e.g., aryl substitutions) affect the biological activity of 3-azabicyclo[3.1.0]hexane derivatives?
- Methodological Answer :
- Receptor Binding Studies : Introducing aryl groups (e.g., pyridin-3-yl) via nucleophilic substitution or Pd-catalyzed coupling enhances affinity for nicotinic receptors. For example, 3-aryl-3-azabicyclohex-1-ylamines show IC₅₀ values <100 nM in receptor-binding assays .
- Pharmacokinetic Profiling : Methyl or benzyl substituents improve blood-brain barrier penetration, as seen in opioid receptor antagonists derived from 3-azabicyclohexan-6-ol hydrobromide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
